Neurokinin A

Description

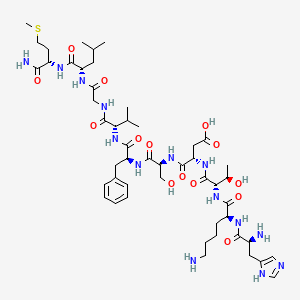

A mammalian neuropeptide of 10 amino acids that belongs to the tachykinin family. It is similar in structure and action to SUBSTANCE P and NEUROKININ B with the ability to excite neurons, dilate blood vessels, and contract smooth muscles, such as those in the BRONCHI.

Properties

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUFJZALFKPBA-JPQUDPSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N14O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027125 | |

| Record name | Neurokinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1133.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86933-74-6 | |

| Record name | Neurokinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurokinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEUROKININ A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neurokinin A Synthesis and Precursor Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. A thorough understanding of its synthesis, from the genetic level to the final bioactive peptide, is paramount for the development of novel therapeutics targeting tachykinin-mediated pathways. This technical guide provides a comprehensive overview of the synthesis of this compound and its precursor protein, Preprotachykinin-A, with a focus on the molecular mechanisms, quantitative data, and key experimental methodologies.

The Tachykinin Precursor 1 (TAC1) Gene: The Blueprint for this compound

This compound is encoded by the Tachykinin Precursor 1 (TAC1) gene. This gene does not solely code for NKA but is a precursor for several tachykinin peptides through the process of alternative splicing.

Alternative Splicing of TAC1 mRNA

The primary transcript of the TAC1 gene undergoes alternative splicing to generate four distinct messenger RNA (mRNA) variants: alpha (α), beta (β), gamma (γ), and delta (δ)-preprotachykinin-A (PPT-A) mRNA. Each of these transcripts encodes a different precursor protein, leading to the production of a specific combination of tachykinin peptides.

-

α-PPT-A: Encodes Substance P (SP) only.

-

β-PPT-A: Encodes Substance P, this compound, and Neuropeptide K (NPK).

-

γ-PPT-A: Encodes Substance P, this compound, and Neuropeptide γ (NPγ).

-

δ-PPT-A: Encodes Substance P only.

The differential expression of these splice variants across various tissues contributes to the tissue-specific actions of tachykinins. While comprehensive quantitative data on the relative abundance of each splice variant in all human tissues is an area of ongoing research, studies in animal models and some human tissues have provided valuable insights.

Visualization of TAC1 Gene Alternative Splicing

Caption: Alternative splicing of the TAC1 gene transcript.

Preprotachykinin-A: The Precursor Protein

The translation of the various PPT-A mRNA transcripts results in the synthesis of the precursor protein, preprotachykinin-A. This polypeptide contains a signal peptide at its N-terminus, which directs it to the endoplasmic reticulum for further processing and secretion.

Post-Translational Processing

Following the removal of the signal peptide, the resulting pro-protein, protachykinin-A, undergoes a series of crucial post-translational modifications within the Golgi apparatus and secretory vesicles. These modifications are essential for the generation of the biologically active tachykinin peptides.

The key steps in the post-translational processing of protachykinin-A include:

-

Endoproteolytic Cleavage: Prohormone convertases cleave the precursor protein at specific paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg). This releases the individual tachykinin peptides.

-

Exopeptidase Trimming: Carboxypeptidases remove the C-terminal basic residues from the cleaved peptides.

-

C-terminal Amidation: A C-terminal glycine residue is converted to an amide group by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This amidation is critical for the biological activity of tachykinins.

This compound: The Final Bioactive Peptide

The fully processed this compound is a decapeptide with the amino acid sequence: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂.

Biological Function and Signaling Pathway

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the Neurokinin-2 receptor (NK2R). While it can also interact with other neurokinin receptors, its highest affinity is for NK2R.

Upon binding of NKA to NK2R, a conformational change in the receptor activates intracellular G proteins, predominantly of the Gq/11 family. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC.

-

Cellular Response: The activation of these downstream effectors leads to various cellular responses, such as smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Visualization of the this compound Signaling Pathway

Caption: this compound signaling pathway via the NK2 receptor.

Quantitative Data

The following tables summarize key quantitative data related to tachykinin peptides and their receptors.

Table 1: Tachykinin Receptor Binding Affinities (Ki in nM)

| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |

| Substance P | ~0.1 - 1 | ~100 - 1000 | >1000 |

| This compound | ~10 - 100 | ~1 - 10 | ~100 - 1000 |

| Neurokinin B | >1000 | ~100 - 1000 | ~1 - 10 |

Note: Ki values can vary depending on the tissue, species, and experimental conditions.

Table 2: Amino Acid Sequences of Human Tachykinins Derived from the TAC1 Gene

| Peptide | Amino Acid Sequence |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |

| This compound | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |

| Neuropeptide K | Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Ala-Leu-Leu-Lys-Ala-Leu-Tyr-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |

| Neuropeptide γ | Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound synthesis and function. Below are outlines of key experimental protocols.

Radioimmunoassay (RIA) for this compound Quantification

This protocol describes a competitive binding assay to measure the concentration of this compound in biological samples.

Materials:

-

Anti-Neurokinin A antibody (primary antibody)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standard solutions (for standard curve)

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Precipitating agent (e.g., polyethylene glycol)

-

Gamma counter

-

Centrifuge

Procedure:

-

Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard to create a standard curve.

-

Assay Setup: In duplicate or triplicate tubes, add a known volume of assay buffer, primary antibody, and either the standard, sample, or a blank.

-

Incubation: Vortex the tubes and incubate for 24 hours at 4°C to allow for competitive binding between the unlabeled NKA (in the standard or sample) and the tracer for the primary antibody.

-

Addition of Tracer: Add a known amount of ¹²⁵I-labeled this compound to each tube.

-

Second Incubation: Vortex and incubate for another 24 hours at 4°C.

-

Precipitation: Add the secondary antibody and precipitating agent to each tube to precipitate the primary antibody-antigen complexes.

-

Centrifugation: Incubate for 1-2 hours at 4°C, then centrifuge at 3000 x g for 30 minutes at 4°C to pellet the precipitate.

-

Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Plot the radioactivity of the standards against their known concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity readings on the standard curve.

In Situ Hybridization (ISH) for TAC1 mRNA Localization

This protocol allows for the visualization of TAC1 mRNA expression within tissue sections, providing spatial information about this compound synthesis.

Materials:

-

Cryostat or microtome

-

Microscope slides

-

Hybridization oven

-

Digoxigenin (DIG)-labeled antisense and sense RNA probes for TAC1

-

Hybridization buffer

-

Wash buffers (e.g., SSC)

-

Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

-

Chromogenic substrate (e.g., NBT/BCIP)

-

Proteinase K

-

Paraformaldehyde (PFA)

Procedure:

-

Tissue Preparation: Perfuse the animal with 4% PFA and dissect the tissue of interest. Post-fix the tissue in 4% PFA and then cryoprotect in a sucrose solution. Section the tissue using a cryostat and mount on slides.

-

Pre-hybridization: Treat the sections with Proteinase K to improve probe penetration. Acetylate the sections to reduce background signal.

-

Hybridization: Apply the DIG-labeled antisense TAC1 probe in hybridization buffer to the tissue sections. As a negative control, use a sense probe on separate sections. Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

-

Washing: Perform a series of stringent washes with SSC buffers at high temperature to remove unbound probe.

-

Immunodetection: Block non-specific binding sites and then incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Color Development: Wash the sections and then apply the chromogenic substrate. The enzyme will convert the substrate into a colored precipitate, indicating the location of the TAC1 mRNA.

-

Microscopy: Dehydrate the sections, mount with a coverslip, and visualize under a microscope.

Conclusion

The synthesis of this compound is a tightly regulated process involving alternative splicing of the TAC1 gene and extensive post-translational modification of the precursor protein, preprotachykinin-A. This intricate pathway allows for the production of multiple tachykinin peptides with diverse biological functions. A comprehensive understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the tachykinin system for therapeutic benefit. The information and methodologies presented in this guide provide a solid foundation for further investigation into the fascinating biology of this compound.

The Control Within: An In-depth Guide to the Endogenous Regulation of Neurokinin A Release

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A (NKA) is a key neuropeptide of the tachykinin family, critically involved in nociception, neurogenic inflammation, and smooth muscle contraction. Co-released with Substance P (SP) from the central and peripheral terminals of sensory neurons, its secretion is not a simple "on/off" event but is subject to a complex and tightly woven network of endogenous regulatory control. Understanding these modulatory mechanisms is paramount for the development of novel therapeutics targeting pain and inflammatory disorders. This technical guide provides a comprehensive overview of the principal endogenous molecules and pathways that inhibit or facilitate NKA release. It details the presynaptic receptor interactions, downstream signaling cascades, and presents quantitative data on the efficacy of these regulators. Furthermore, this document supplies detailed experimental protocols for key assays used to study NKA release, offering a practical resource for researchers in the field.

Introduction to this compound and Tachykinins

This compound is a decapeptide derived from the preprotachykinin-A (Tac1) gene, the same precursor that yields Substance P.[1][2] These peptides are stored in large dense-core vesicles within a subset of primary afferent neurons, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers.[1] Upon stimulation by noxious thermal, mechanical, or chemical stimuli, these neurons depolarize, leading to a calcium-dependent exocytosis of NKA and SP into the synaptic cleft of the spinal cord dorsal horn or from peripheral nerve endings.[3] While SP exhibits the highest affinity for the Neurokinin-1 receptor (NK1R), NKA preferentially binds to the Neurokinin-2 receptor (NK2R), though it can also activate NK1R.[4] This differential receptor activation contributes to their distinct and sometimes overlapping physiological roles. The precise control of NKA release is a critical checkpoint for modulating pain signals and inflammatory responses.

Core Mechanisms of Presynaptic Regulation

The release of NKA from sensory nerve terminals is primarily controlled by presynaptic heteroreceptors. Activation of these receptors by endogenous ligands initiates intracellular signaling cascades that modulate the final steps of neurotransmitter release: the function of voltage-gated calcium channels (VGCCs) and the machinery of vesicle fusion.

Inhibitory regulation is predominantly mediated by G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The canonical pathway involves:

-

Activation of the presynaptic Gαi/o-coupled receptor.

-

Dissociation of the G-protein into Gαi/o and Gβγ subunits.

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

The Gβγ subunit can directly bind to and inhibit N-type and P/Q-type VGCCs, reducing the calcium influx necessary for vesicle exocytosis.

Excitatory regulation can be mediated by GPCRs linked to stimulatory G-proteins (Gαs) or Gαq proteins. These pathways generally increase neuronal excitability by:

-

Gαs-coupling: Activating adenylyl cyclase, increasing cAMP and PKA activity, which can phosphorylate and enhance the activity of VGCCs.

-

Gαq-coupling: Activating phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can mobilize intracellular calcium stores, while DAG activates protein kinase C (PKC), which can also phosphorylate targets to facilitate neurotransmitter release.

Endogenous Inhibitory Regulators of NKA Release

A host of neurotransmitters and neuromodulators act as brakes on NKA release, forming the basis for endogenous analgesic mechanisms.

Opioids

Endogenous opioid peptides (enkephalins, endorphins, and dynorphins) are powerful inhibitors of nociceptive transmission. Their primary mechanism of action in the spinal cord is the presynaptic inhibition of neurotransmitter release, including NKA and SP, from primary afferent terminals. This is mediated by mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, which are all Gαi/o-coupled. Activation of these receptors inhibits VGCCs and reduces neuronal excitability.

Gamma-Aminobutyric Acid (GABA)

GABA, the principal inhibitory neurotransmitter in the central nervous system, modulates NKA release primarily through presynaptic GABA-B receptors. These Gαi/o-coupled metabotropic receptors are located on primary afferent terminals and their activation leads to an inhibition of NKA/SP release. The role of ionotropic GABA-A receptors is more complex; some evidence suggests they may facilitate tachykinin release indirectly by inhibiting local GABAergic interneurons, thereby reducing the tonic activation of inhibitory GABA-B receptors on afferent terminals (a process of disinhibition).

Cannabinoids

The endocannabinoid system, comprising ligands like anandamide and 2-arachidonoylglycerol (2-AG), contributes to pain modulation. Cannabinoid type 1 (CB1) receptors, which are Gαi/o-coupled, are located on sensory nerve terminals. Their activation can directly inhibit the release of neuropeptides. Studies show that the synthetic cannabinoid agonist WIN 55,212-2 significantly inhibits capsaicin-evoked neuropeptide release from sensory nerve terminals by a mechanism that may involve direct inhibition of the TRPV1 ion channel.

Somatostatin

Somatostatin is a peptide hormone known for its widespread inhibitory functions, including the suppression of hormone and neurotransmitter secretion. It acts through Gαi/o-coupled somatostatin receptors (SSTRs) to inhibit adenylyl cyclase and modulate ion channel activity, including the inhibition of VGCCs, thereby reducing the release of peptides like NKA from sensory neurons.

// Calcium Influx edge [arrowhead=normal, color="#4285F4", style=solid]; ca_ion -> vgcc [style=invis]; edge [arrowhead=normal, color="#4285F4", style=bold]; ca_influx_start [shape=point, style=invis]; ca_influx_start -> vgcc [label=" Ca²⁺ Influx\n (Blocked)"];

vesicle -> synapse [minlen=2, arrowhead=none, style=invis]; }

Caption: General signaling cascade for presynaptic inhibition of NKA release.

Endogenous Excitatory Regulators of NKA Release

In contrast to inhibitory modulators, certain endogenous molecules facilitate NKA release, often during inflammation and tissue injury, contributing to hyperalgesia and neurogenic inflammation.

Bradykinin

Bradykinin is a potent inflammatory mediator that directly activates nociceptors via B2 receptors. In the spinal cord, bradykinin acts as a neuromodulator, potentiating glutamatergic synaptic transmission. It also directly stimulates sensory nerve terminals to release NKA and SP, a process that contributes to its pro-inflammatory and hyperalgesic effects. This release is dose-dependent and is a key component of neurogenic inflammation.

Prostaglandins

Prostaglandin E2 (PGE2) is another cardinal inflammatory mediator that sensitizes peripheral nerve endings to noxious stimuli. While PGE2 can directly evoke SP and NKA release at high concentrations, its primary role is to potentiate the release evoked by other inflammatory agents like bradykinin. Pre-treatment with PGE2 can augment bradykinin-evoked tachykinin release by two- to four-fold, acting via EP receptors coupled to a Gαs-cAMP-PKA signaling pathway that enhances VGCC activity.

Positive Feedback via Neurokinin Receptors

There is evidence for a positive feedback mechanism where tachykinins can stimulate their own release. Substance P, acting on presynaptic NK1 receptors on sensory neurons, can trigger further SP release. This autocrine/paracrine signaling involves the activation of MAP kinases and COX-2. It is plausible that NKA engages in a similar feedback loop via presynaptic NK1 or NK2 receptors, perpetuating neuronal activation during sustained noxious stimulation.

// Calcium Influx edge [color="#4285F4", style=bold]; ca_ion -> vgcc [style=invis]; ca_influx_start [shape=point, style=invis]; ca_influx_start -> vgcc [label=" Ca²⁺ Influx\n (Enhanced)"];

vesicle -> synapse [minlen=2, arrowhead=none, style=invis]; }

Caption: General signaling cascade for presynaptic facilitation of NKA release.

Quantitative Data on Endogenous Regulators

The following tables summarize quantitative data from various studies, providing insight into the potency and efficacy of key endogenous regulators on tachykinin release. Note that data is often for Substance P, which is co-released with and serves as a reliable proxy for NKA.

Table 1: Inhibitory Regulators of Tachykinin Release

| Regulator | Agonist Used | Receptor Target | Model/Tissue | Effect | Quantitative Data | Citation(s) |

| Opioid | DAMGO | Mu-Opioid (MOR) | Rat Spinal Cord Slices | Inhibition of NMDA-induced SP release | IC₅₀ = 10 nM | |

| GABA | Baclofen | GABA-B | Mammalian CNS | Depression of excitatory synaptic transmission | EC₅₀ ≈ 1 µM | |

| Cannabinoid | WIN 55,212-2 | CB1 / TRPV1 | Cultured Rat Trigeminal Neurons | Inhibition of capsaicin-induced Ca²⁺ influx | ≈ 57% inhibition at 25 µM | |

| Somatostatin | Somatostatin-14 | SSTRs | Rat Sympathetic Neurons | Inhibition of N-type Ca²⁺ channels | Mean 57% inhibition at 240 nM |

Table 2: Excitatory Regulators of Tachykinin Release

| Regulator | Agonist Used | Receptor Target | Model/Tissue | Effect | Quantitative Data | Citation(s) |

| Prostaglandin | PGE₂ | EP Receptors | Cultured Rat Sensory Neurons | Potentiation of Bradykinin-evoked SP/CGRP release | 2- to 4-fold increase (10 nM - 1 µM PGE₂) | |

| Prostaglandin | PGE₂ | EP Receptors | Cultured Avian DRG Neurons | Direct stimulation of SP release | ≈ 4-fold increase at 5-10 µM | |

| Bradykinin | Bradykinin | B2 Receptor | Allergic Individuals (Nasal Lavage) | Dose-dependent stimulation of SP release | Positive correlation with symptoms |

Experimental Protocols

Accurate measurement of NKA release is fundamental to its study. Below are summarized protocols for common and effective methodologies.

Protocol: In Vitro Spinal Cord Slice Superfusion for Measuring NKA Release

This method allows for the study of NKA release from central terminals of primary afferents in a controlled environment.

-

Tissue Preparation:

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the lumbar spinal cord.

-

Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) with sucrose substituted for NaCl to improve viability.

-

Embed the spinal cord in agar and use a vibratome to cut transverse slices (e.g., 400-500 µm thick) containing the dorsal horn.

-

Allow slices to recover in standard oxygenated aCSF at 35°C for at least 1 hour.

-

-

Superfusion and Sample Collection:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 35°C (flow rate ~3-6 ml/min).

-

Collect baseline perfusate samples in 5-10 minute fractions into tubes containing peptidase inhibitors (e.g., captopril, thiorphan) to prevent NKA degradation.

-

Induce NKA release by adding a depolarizing agent (e.g., high concentration K⁺, capsaicin) or an excitatory regulator (e.g., bradykinin) to the perfusing aCSF for a defined period.

-

To study inhibition, pre-incubate the slice with an inhibitory agonist (e.g., DAMGO, baclofen) for a set time before co-applying it with the depolarizing stimulus.

-

Collect perfusate fractions throughout the stimulation and washout periods.

-

-

Quantification:

-

Lyophilize the collected fractions and reconstitute in assay buffer.

-

Quantify NKA concentration in each fraction using a sensitive and specific Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA).

-

Caption: Workflow for measuring NKA release from spinal cord slices.

Protocol: NK1 Receptor Internalization Assay as an Index of Tachykinin Release

Activation of the NK1 receptor by NKA or SP causes its rapid internalization, which can be visualized and quantified as an indirect measure of peptide release.

-

Tissue Preparation: Prepare and recover spinal cord slices as described in Protocol 6.1.

-

Stimulation:

-

Stimulate tachykinin release by either perfusing the slice with a chemical agent (e.g., NMDA, capsaicin) or by electrically stimulating an attached dorsal root with high-frequency pulses (e.g., 100 Hz).

-

After stimulation, allow the slice to rest in the chamber for 10-15 minutes to permit receptor internalization.

-

-

Immunohistochemistry:

-

Fix the slice in 4% paraformaldehyde.

-

Cryoprotect the tissue in sucrose solution and section it on a cryostat.

-

Perform standard immunohistochemistry using a primary antibody targeting the NK1 receptor.

-

Use a fluorescently-labeled secondary antibody for visualization.

-

-

Imaging and Quantification:

-

Image the dorsal horn using fluorescence or confocal microscopy.

-

In unstimulated (control) slices, NK1R immunoreactivity will appear on the cell surface.

-

In stimulated slices, NK1R immunoreactivity will appear in punctate endosomes within the cytoplasm of dorsal horn neurons.

-

Quantify the level of release by counting the number of neurons showing internalization in a specific region (e.g., lamina I) or by measuring the redistribution of fluorescence from the membrane to the cytoplasm.

-

Conclusion and Future Directions for Drug Development

The release of this compound is a highly regulated process, governed by a balance of inhibitory and excitatory endogenous inputs that converge on the presynaptic terminals of sensory neurons. Inhibitory control, primarily executed by opioids, GABA (via GABA-B receptors), cannabinoids, and somatostatin, serves to dampen nociceptive signals. Conversely, excitatory signals from inflammatory mediators like bradykinin and prostaglandin E2 amplify NKA release, contributing to pain sensitization.

For drug development professionals, these regulatory pathways offer a rich landscape of therapeutic targets.

-

Targeting Inhibitory Pathways: Developing potent and selective agonists for presynaptic inhibitory receptors (e.g., MOR, KOR, GABA-B) remains a cornerstone of analgesic drug design. Furthermore, positive allosteric modulators (PAMs) that enhance the function of these receptors in the presence of their endogenous ligands represent a promising strategy to achieve more nuanced therapeutic effects with potentially fewer side effects.

-

Targeting Excitatory Pathways: Antagonists for receptors that facilitate NKA release, such as bradykinin B2 receptors or prostaglandin EP receptors, hold significant potential for treating inflammatory pain conditions.

-

Combination Therapies: A deeper understanding of the interplay between these pathways could pave the way for novel combination therapies that simultaneously enhance inhibitory tone and block excitatory drive, offering a synergistic approach to pain management.

Future research should focus on elucidating the signaling cross-talk between these pathways and how their balance is altered in chronic pain states, which could reveal novel targets for more effective and safer analgesics.

References

- 1. Baclofen and the Release of Neuropeptides in the Cat Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Contribution of Substance P and this compound to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 enhances bradykinin-stimulated release of neuropeptides from rat sensory neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Electrically Evoked Release of Substance P from Dorsal Root Ganglion Neurons: Methods and Dihydropyridine Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Neurokinin A in Respiratory and Gastrointestinal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A (NKA) is a key member of the tachykinin family of neuropeptides, playing a significant role in the pathophysiology of the respiratory and gastrointestinal systems. Encoded by the TAC1 gene alongside Substance P (SP), NKA exerts its biological effects primarily through the activation of G-protein coupled tachykinin receptors, with a preferential affinity for the NK2 receptor.[1] In the airways, NKA is a potent bronchoconstrictor and mediator of neurogenic inflammation, contributing to the pathology of diseases like asthma.[2][3] In the gastrointestinal tract, it modulates smooth muscle contractility, secretion, and visceral sensitivity, with implications for conditions such as inflammatory bowel disease (IBD).[4][5] This guide provides an in-depth technical overview of NKA's physiological roles, the signaling pathways it initiates, quantitative data on its activity, and detailed experimental protocols for its study, aimed at facilitating further research and drug development.

Introduction to this compound and Tachykinin Receptors

This compound is a decapeptide that belongs to the tachykinin family, characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) which is essential for receptor activation. Tachykinins are widely distributed throughout the central and peripheral nervous systems.

There are three primary subtypes of tachykinin receptors, all of which are members of the G-protein coupled receptor (GPCR) superfamily:

-

NK1 Receptor (NK1R): Preferentially binds Substance P (SP).

-

NK2 Receptor (NK2R): Shows the highest affinity for this compound (NKA).

-

NK3 Receptor (NK3R): Preferentially binds Neurokinin B (NKB).

While each receptor has a preferred endogenous ligand, cross-reactivity exists, allowing NKA to act as a full agonist at NK1 and NK3 receptors, albeit with lower potency. This cross-reactivity is a critical consideration in experimental design and interpretation.

Signaling Pathways

Upon binding of NKA to its cognate receptor, primarily the NK2 receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G-proteins, predominantly Gq/11 and Gs. This initiates a downstream signaling cascade:

-

Gq/11 Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Physiological Response: The rise in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction.

The signaling is terminated when the NKA-receptor complex is internalized, followed by enzymatic degradation of the peptide.

Caption: this compound (NKA) signaling via the NK2 receptor.

Role in Respiratory Physiology

In the respiratory tract, tachykinins are localized to sensory C-fibers, which are situated near the bronchial epithelium, smooth muscle, glands, and blood vessels. Upon stimulation by irritants, these nerves can release NKA, leading to a range of effects collectively known as "neurogenic inflammation."

Bronchoconstriction

NKA is one of the most potent endogenous bronchoconstrictors identified. In both animal models and humans, NKA is significantly more potent than SP in inducing airway smooth muscle contraction, suggesting that this effect is mediated primarily through NK2 receptors located on the muscle cells. In asthmatic subjects, the airways are hyperresponsive to NKA. Inhalation of NKA causes significant bronchoconstriction in asthmatics, while having little to no effect in healthy individuals. This suggests a key role for NKA in the pathophysiology of asthma.

Mucus Secretion and Plasma Extravasation

Tachykinins are known to stimulate mucus secretion from submucosal glands and increase vascular permeability, leading to plasma extravasation and edema in the airway wall. These effects contribute to airway narrowing and obstruction. While bronchoconstriction is mainly an NK2 receptor-mediated event, mucus secretion and plasma extravasation are thought to be mediated by NK1 receptors.

Pathophysiology: Asthma and COPD

The tachykinin system is implicated in the pathogenesis of chronic inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). In asthma, there may be an increased expression of tachykinins. Stimuli like allergens can trigger the release of NKA, contributing to acute bronchospasm and airway inflammation. The use of NK2 receptor antagonists has been shown to partially inhibit NKA-induced bronchoconstriction in asthmatics, highlighting a potential therapeutic avenue.

Caption: Role of NKA in the pathophysiology of asthma.

Role in Gastrointestinal Physiology

The gastrointestinal (GI) tract has the highest density of tachykinins among peripheral organs. NKA and SP are co-localized in intrinsic enteric neurons and extrinsic primary afferent neurons. All three tachykinin receptors are expressed in the gut: NK2 receptors are predominantly on smooth muscle cells, NK3 receptors on neurons, and NK1 receptors on both effector cells (smooth muscle, enterocytes) and neurons.

Motility

NKA is a potent modulator of intestinal motility. Its primary effect is excitatory, causing contraction of both the circular and longitudinal smooth muscle layers. This action is mediated largely through the direct activation of NK2 receptors on smooth muscle cells. However, tachykinins can also influence motility indirectly by acting on NK1 and NK3 receptors on enteric neurons, thereby modulating the release of other neurotransmitters like acetylcholine. While generally excitatory, under certain conditions, tachykinins can also cause inhibitory motor effects by activating inhibitory neural pathways.

Secretion and Vascular Effects

Activation of NK1 and NK2 receptors on epithelial cells can stimulate the net secretion of fluid and electrolytes into the intestinal lumen. This process is believed to play a role in intramural secretory reflexes. In the GI vasculature, tachykinins can induce both vasodilation and vasoconstriction, as well as increase vascular permeability.

Pathophysiology: Inflammatory Bowel Disease (IBD)

There is substantial evidence for the involvement of the tachykinin system in the pathophysiology of IBD (Crohn's disease and ulcerative colitis). During intestinal inflammation, there is an upregulation of both tachykinin peptides and their receptors. Increased expression of NK1R and NK2R has been observed in the inflamed mucosa of IBD patients. Tachykinins contribute to the inflammatory cascade, promoting vasodilation, plasma extravasation, and the recruitment of immune cells. They also mediate the motor and secretory disturbances characteristic of IBD. Consequently, tachykinin receptor antagonists are being investigated as potential therapeutic agents for IBD.

Data Presentation

Table 1: Binding Affinities of this compound at Tachykinin Receptors

| Receptor | Preparation | Radioligand | NKA Ki / Kd (nM) | Citation(s) |

| NK1 | Rat Submandibular Gland | 125I-[Sar9,Met(O2)11]SP | ~3-fold less potent than SP | |

| NK1 | Human Recombinant (CHO cells) | [3H]-Septide | Ki = 19.3 | |

| NK2 | Rat Stomach Fundus | [125I-His1]NKA | ~8-fold less potent than NKA itself | |

| NK2 | Rat Transfected (CHO cells) | 125I-NKA | Kd = 3.4 | |

| NK2 | Human Recombinant (CHO cells) | 125I-NKA | Ki = 0.96 | |

| NK3 | Rat Brain | 125I-BH-Scyliorhinin II | ~6-fold less potent than NKB |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency of this compound in Respiratory and Gastrointestinal Tissues

| Tissue | Species | Response | NKA Potency (EC50 / pD2) | Citation(s) |

| Bronchus | Human | Contraction | pD2 ~7.5 (for NKA-(4-10)) | |

| Trachea | Guinea Pig | Contraction | pD2 ~8.6 (for NKA-(4-10)) | |

| Trachea | Guinea Pig | Contraction | EC50 = 29.0 nM | |

| Colon (Circular Muscle) | Human | Contraction | EC50 = 4.9 nM | |

| Sigmoid Colon | Human | Inositol Monophosphate Formation | pD2 = 6.8 | |

| Stomach (Circular Muscle) | Rat | Contraction | ~10x more potent than SP | |

| Distal Colon | Rat | Contraction (Muscularis Mucosae) | pKB for antagonist = 9.3 | |

| Saphenous Vein | Human | Contraction | pD2 = 7.3 |

Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo technique is a cornerstone for studying the direct effects of substances like NKA on smooth muscle function.

Objective: To measure the isometric contraction or relaxation of airway or intestinal smooth muscle strips in response to cumulative concentrations of this compound.

Methodology:

-

Tissue Dissection: Human bronchial rings or longitudinal/circular muscle strips from animal intestines (e.g., rat ileum, guinea pig trachea) are carefully dissected in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. For intestinal strips, the mucosa and submucosa are often removed.

-

Mounting: The tissue strips (e.g., 2 cm long) are suspended vertically in an organ bath chamber (typically 10-20 mL) containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain physiological pH. One end of the strip is fixed to a stationary hook, and the other is connected via a thread to an isometric force transducer.

-

Equilibration and Viability: An optimal resting tension (e.g., 1-1.5 g) is applied to the tissue, and it is allowed to equilibrate for 60-90 minutes. During this period, the PSS is changed every 15-20 minutes. Tissue viability is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 50-80 mM) or a standard agonist like carbachol.

-

Experimental Procedure: After washing out the viability-testing agent and allowing the tissue to return to baseline, a cumulative concentration-response curve is generated. Increasing concentrations of NKA are added to the bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Acquisition and Analysis: The force transducer converts the mechanical contraction into an electrical signal, which is recorded by a data acquisition system. The data is analyzed to determine parameters like the maximum contraction (Emax) and the EC50 or pD2 value for NKA. To investigate receptor involvement, the experiment can be repeated in the presence of specific NK1, NK2, or NK3 receptor antagonists.

Caption: Experimental workflow for an isolated organ bath assay.

Ussing Chamber for Intestinal Ion Secretion

This technique allows for the measurement of ion transport across an epithelial tissue sheet, isolating it from muscular and neural influences.

Objective: To measure the effect of this compound on net ion transport (manifested as short-circuit current, Isc) across the intestinal mucosa.

Methodology:

-

Tissue Preparation: A section of intestine (e.g., rat colon) is excised and placed in ice-cold, oxygenated PSS. The external muscle layers are stripped away to isolate the mucosa and submucosa.

-

Mounting: The isolated epithelial sheet is mounted between two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides. Each chamber half is filled with warmed (37°C), oxygenated PSS.

-

Electrode Placement: The chambers are equipped with two pairs of electrodes. One pair measures the transepithelial potential difference (PD), and the other is used to pass a current across the tissue.

-

Equilibration and Short-Circuiting: The tissue is allowed to equilibrate. A voltage clamp amplifier is then used to nullify the spontaneous PD across the epithelium by passing an external current. This current, known as the short-circuit current (Isc), is a direct measure of net active ion transport across the epithelium. Transepithelial resistance (TER), an indicator of tissue viability and barrier integrity, is monitored throughout.

-

Experimental Procedure: Once a stable baseline Isc is achieved, NKA is added to the basolateral side of the chamber. The change in Isc (ΔIsc) is recorded.

-

Data Analysis: The magnitude and characteristics of the ΔIsc in response to NKA provide information about its secretory or absorptive effects. Specific ion transport pathways can be elucidated by using ion channel blockers (e.g., amiloride for ENaC, bumetanide for NKCC1) or by performing experiments in ion-substituted buffers.

Conclusion

This compound is a pleiotropic neuropeptide with profound effects on the physiology and pathophysiology of the respiratory and gastrointestinal systems. Its role as a potent bronchoconstrictor in asthma and a modulator of gut motility and inflammation in IBD makes its primary receptor, NK2R, an attractive target for drug development. A thorough understanding of its signaling pathways, receptor pharmacology, and tissue-specific actions is essential for designing effective therapeutic strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex biology of this compound and its potential as a therapeutic target.

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Relative potencies of neurokinins in guinea pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinins in the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tachykinins and their functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurokinin A in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is increasingly recognized for its significant role in modulating the immune system. Traditionally associated with neurotransmission in the central and peripheral nervous systems, NKA's influence extends to a variety of immune cells, including T lymphocytes, macrophages, and monocytes. This technical guide provides an in-depth overview of the current understanding of NKA's immunomodulatory functions, focusing on its interaction with neurokinin receptors, the subsequent intracellular signaling cascades, and the resulting cellular responses. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: The Neuro-Immune Crosstalk

The nervous and immune systems engage in intricate bidirectional communication, a field of study known as neuroimmunology. Neuropeptides, such as this compound, are key mediators in this crosstalk, acting as signaling molecules that can influence immune cell trafficking, activation, and effector functions. NKA is a decapeptide derived from the preprotachykinin-A (PPT-A) gene, the same precursor as Substance P (SP). It exerts its biological effects primarily through the neurokinin-2 receptor (NK2R), and to a lesser extent, the neurokinin-1 receptor (NK1R), both of which are G-protein coupled receptors (GPCRs) expressed on various immune cells.[1] Understanding the mechanisms by which NKA modulates immune responses is crucial for developing novel therapeutic strategies for a range of inflammatory and autoimmune diseases.

This compound Receptors in the Immune System

The distribution of neurokinin receptors on immune cells is a key determinant of NKA's immunomodulatory capacity. While NK2R is considered the primary receptor for NKA, studies have shown that NKA can also signal through NK1R on certain immune cell types, particularly in the absence of NK2R expression.

Table 1: Expression of Neurokinin Receptors on Immune Cells

| Immune Cell Type | Predominant Receptor(s) for NKA | References |

| T Lymphocytes | NK1R, NK2R | [1] |

| B Lymphocytes | NK1R, NK2R | [1] |

| Macrophages | NK1R | [2] |

| Monocytes | NK1R | [1] |

| Dendritic Cells | NK1R, NK2R | |

| Mast Cells | NK2R |

Quantitative Data on this compound and Receptor Interactions

The affinity and potency of NKA at its receptors are critical parameters for understanding its biological activity. The following table summarizes key quantitative data from studies on NKA and its analogs at human recombinant NK1 and NK2 receptors.

Table 2: Binding Affinity (Ki) and Potency (EC50) of this compound and Analogs

| Ligand | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference |

| This compound (NKA) | NK2R | 8.87 ± 0.04 | 8.91 ± 0.05 | |

| This compound (NKA) | NK1R | 7.32 ± 0.02 | 7.21 ± 0.06 | |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2R | 9.01 ± 0.03 | 9.00 ± 0.04 | |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK1R | 6.18 ± 0.04 | 6.98 ± 0.06 | |

| Substance P (SP) | NK1R | 9.83 ± 0.04 | 9.77 ± 0.05 | |

| Substance P (SP) | NK2R | 6.60 ± 0.02 | 6.55 ± 0.07 |

pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Immunomodulatory Effects of this compound

NKA has been shown to elicit a range of pro-inflammatory responses in various immune cells. These effects are concentration-dependent and contribute to the overall inflammatory milieu.

Table 3: Summary of this compound's Effects on Immune Cell Functions

| Immune Cell Type | NKA Concentration Range | Observed Effect | References |

| T Lymphocytes | 10-12 to 10-6 M | Increased proliferation and cytokine production (IFN-γ) | |

| Macrophages | 10-9 to 10-6 M | Upregulation of NK1R, activation of NF-κB, chemokine expression | |

| Monocytes | Not specified | Enhanced cytokine release (TNF-α, IL-1, IL-6) | |

| Mast Cells | 10-9 to 10-5 M | Histamine release |

Note: Specific quantitative dose-response data for cytokine release (e.g., in pg/mL) and T-cell proliferation (e.g., percentage) for this compound are not consistently reported in the reviewed literature. The concentration ranges represent those typically used in in vitro studies demonstrating these effects.

Signaling Pathways of this compound in Immune Cells

The immunomodulatory effects of NKA are mediated by distinct intracellular signaling pathways following receptor activation.

NKA Signaling via the NK1 Receptor in Macrophages

In murine macrophages, NKA has been shown to engage the NK1R to induce pro-inflammatory responses through the activation of the NF-κB pathway. This process is dependent on the upstream activation of the ERK1/2 and PI3K/Akt pathways.

References

The Tachykinin Neuropeptide Family: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the tachykinin family of neuropeptides, a critical system involved in a wide array of physiological and pathological processes. We will delve into the core components of this family—the peptides and their receptors—presenting key quantitative pharmacological data, detailing primary experimental methodologies, and visualizing the intricate signaling pathways that underpin their function.

Introduction to the Tachykinin System

The tachykinin family, named for their ability to induce rapid contractions in smooth muscle tissue, comprises a group of structurally related neuropeptides.[1][2] First identified in 1931 with the discovery of Substance P (SP), this family is one of the most extensively studied neuropeptide systems.[1][3] Tachykinins are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH₂, where 'X' is an aromatic or aliphatic residue.[4] These peptides are derived from the post-translational processing of preprotachykinin gene products.

Mammalian tachykinins, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems. They interact with three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This system is integral to a vast range of biological functions, including pain transmission, inflammation, smooth muscle contractility, and emotional responses. Consequently, the tachykinin system represents a significant target for therapeutic intervention in numerous diseases, from chemotherapy-induced nausea and vomiting to inflammatory disorders and cancer.

Tachykinin Peptides and Their Receptors

The primary mammalian tachykinin peptides and their cognate receptors are central to the system's function. While each peptide shows preferential affinity for a specific receptor, cross-reactivity is a known feature of the system.

-

Substance P (SP): An undecapeptide that shows the highest affinity for the NK1 receptor . It is heavily involved in pain signaling, neurogenic inflammation, and emesis.

-

This compound (NKA): A decapeptide that preferentially binds to the NK2 receptor . The NK2 receptor is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.

-

Neurokinin B (NKB): A decapeptide with the highest affinity for the NK3 receptor . Both NKB and the NK3 receptor are crucial for reproductive function, particularly in regulating the secretion of gonadotropin-releasing hormone (GnRH).

The distribution of these receptors is distinct. NK1 and NK3 receptors are widely expressed throughout the central nervous system, while NK2 receptors are more localized to peripheral tissues, such as the gut and airways.

Quantitative Pharmacology

The interaction between tachykinin peptides and their receptors is defined by their binding affinity (Kᵢ) and functional potency (EC₅₀). Kᵢ represents the concentration of a ligand that occupies 50% of the receptors at equilibrium, with lower values indicating higher affinity. EC₅₀ is the concentration that produces 50% of the maximum possible biological response, with lower values indicating higher potency.

Agonist Affinity and Potency

The following tables summarize the binding affinities and functional potencies of endogenous tachykinin peptides at human neurokinin receptors. Data is primarily derived from studies using recombinant human receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells.

| Endogenous Agonist | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (pEC₅₀ / EC₅₀, nM) |

| Substance P | NK1 | ~0.2 - 1.0 | 8.00 / ~10 |

| NK2 | ~560 | Low Potency | |

| NK3 | Lower Affinity | Low Potency | |

| This compound | NK1 | Lower Affinity | Lower Potency |

| NK2 | High Affinity | ~4.8 | |

| NK3 | Lower Affinity | Lower Potency | |

| Neurokinin B | NK1 | Lower Affinity | Low Potency |

| NK2 | Lower Affinity | Lower Potency | |

| NK3 | High Affinity | High Potency |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. Values can vary based on the specific cell line and assay conditions used.

Antagonist Affinity

The development of selective antagonists has been crucial for both studying the tachykinin system and for clinical applications. Aprepitant, an NK1 receptor antagonist, is a notable success, approved for treating chemotherapy-induced nausea and vomiting.

| Antagonist | Target Receptor | Binding Affinity (Kᵢ / pIC₅₀) |

| Aprepitant | NK1 | High Affinity |

| L-733,060 | NK1 | High Affinity |

| SR 48968 (Saredutant) | NK2 | ~0.7 nM (IC₅₀) |

| Osanetant (SR 142801) | NK3 | High Affinity |

Note: pIC₅₀ is the negative logarithm of the concentration causing 50% inhibition.

Signaling Pathways

Tachykinin receptors are canonical members of the rhodopsin-like GPCR family and primarily couple to Gαq/11 proteins to initiate downstream signaling.

Upon agonist binding, the receptor undergoes a conformational change, activating the associated G-protein. The Gαq/11 subunit then activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cascade of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Caption: Canonical Gq-coupled signaling pathway for tachykinin receptors.

Key Experimental Protocols

Characterizing the interaction of novel compounds with tachykinin receptors involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.

Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a generalized method to determine the binding affinity (Kᵢ) of a test compound for a specific neurokinin receptor by measuring its ability to compete with a known radioligand.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of a test compound at a human neurokinin receptor (e.g., NK1).

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human neurokinin receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Substance P for NK1).

-

Test Compound: Unlabeled compound to be tested, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 1 µM unlabeled Substance P).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay).

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled ligand.

-

Test Compound: Receptor membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Add receptor membranes (e.g., 10-50 µg protein/well), the test compound or control, and finally the radioligand at a concentration near its Kₔ. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on each filter spot using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Generalized workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This protocol provides a generalized method for measuring the functional potency (EC₅₀) of a test agonist by quantifying the increase in intracellular calcium following receptor activation.

Objective: To determine the EC₅₀ of a test agonist at a human neurokinin receptor.

Materials:

-

Cell Line: A stable cell line (e.g., CHO-K1) expressing the human neurokinin receptor of interest. Tachykinin receptors endogenously couple to Gq, so co-expression of a promiscuous G-protein like Gα16 is often not necessary but can be used.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid inhibits dye extrusion from the cells).

-

Test Agonist: Compound to be tested, prepared in serial dilutions.

-

Control Agonist: A known full agonist for the receptor (e.g., Substance P for NK1).

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with appropriate excitation/emission filters (e.g., Ex/Em = 490/525 nm for Fluo-4) and automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow for adherence.

-

Dye Loading: Remove the growth medium and add the Fluo-4 AM dye-loading solution (prepared in assay buffer). Incubate the plate for approximately 1 hour at 37°C, followed by ~15-30 minutes at room temperature to allow for de-esterification of the dye.

-

Compound Plate Preparation: During the incubation, prepare a separate plate containing serial dilutions of the test and control agonists at a higher concentration (e.g., 4x the final desired concentration).

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence reader.

-

Establish a stable baseline fluorescence reading for several seconds.

-

The instrument's liquid handler then automatically adds the agonist from the compound plate to the cell plate.

-

Immediately continue to record the fluorescence intensity kinetically for 1-2 minutes to capture the rapid increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value and the maximum response (Eₘₐₓ).

-

Conclusion

The tachykinin system, with its integral role in diverse physiological processes, remains a compelling area for scientific research and drug development. A thorough understanding of its components, the quantitative pharmacology of ligand-receptor interactions, and the intricacies of its signaling pathways is fundamental for progress. The methodologies detailed herein represent the foundational tools used to probe this system, enabling the discovery and characterization of novel therapeutics. While NK1 receptor antagonists have found clinical success, the potential for targeting NK2 and NK3 receptors for conditions ranging from inflammatory bowel disease to reproductive disorders continues to drive innovation in the field.

References

The Preprotachykinin-A System: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the TAC1 Gene and its Bioactive Peptide Products: Substance P, Neurokinin A, Neuropeptide K, and Neuropeptide γ

Abstract

The preprotachykinin-A (TAC1) gene encodes a family of bioactive peptides known as tachykinins, which play crucial roles in a myriad of physiological and pathological processes. Through alternative splicing, the TAC1 gene gives rise to several protein precursors, which are post-translationally processed to yield Substance P (SP), this compound (NKA), Neuropeptide K (NPK), and Neuropeptide γ (NPγ). These peptides exert their effects by binding to and activating a class of G-protein coupled receptors termed neurokinin (NK) receptors (NK1, NK2, and NK3). The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, underscores their importance in processes ranging from pain transmission and inflammation to smooth muscle contraction and mood regulation. This technical guide provides a comprehensive overview of the TAC1 gene and its protein products, intended for researchers, scientists, and drug development professionals. It details the molecular biology of the TAC1 gene, the biosynthesis of its peptide products, their receptor interactions, and associated signaling pathways. Furthermore, this guide includes a compilation of quantitative data on receptor binding affinities and tissue expression levels, alongside detailed protocols for key experimental techniques used in the study of this system.

The Preprotachykinin-A (TAC1) Gene

The human TAC1 gene is located on chromosome 7 and is comprised of seven exons.[1] Alternative splicing of the primary transcript from this gene results in the production of four distinct mRNA isoforms: α-, β-, γ-, and δ-preprotachykinin-A (PPT-A).[1] These isoforms differ in their exon composition, which in turn dictates the specific tachykinin peptides that can be generated.

-

α-PPT-A: Lacks exon 6 and encodes only for Substance P.

-

β-PPT-A: Contains all seven exons and encodes for Substance P, this compound, and Neuropeptide K.[2]

-

γ-PPT-A: Lacks exon 4 and encodes for Substance P, this compound, and Neuropeptide γ.[3]

-

δ-PPT-A: A less common isoform that lacks exons 4 and 6, encoding only for Substance P.

The differential expression of these splice variants across various tissues contributes to the tissue-specific regulation of tachykinin peptide production.

Protein Products of the TAC1 Gene

The PPT-A protein precursors undergo a series of post-translational modifications, including signal peptide cleavage and endoproteolytic processing at specific dibasic amino acid cleavage sites, to release the mature tachykinin peptides.

Substance P (SP): An undecapeptide (11 amino acids) that is the preferred endogenous ligand for the NK1 receptor.[4] It is widely distributed in the central and peripheral nervous systems and is implicated in pain transmission, neurogenic inflammation, and mood disorders.

This compound (NKA): A decapeptide (10 amino acids) that preferentially binds to the NK2 receptor. NKA is often co-localized with Substance P and is involved in smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.

Neuropeptide K (NPK): A 36-amino acid N-terminally extended form of this compound, derived from the β-PPT-A precursor. It can also activate tachykinin receptors.

Neuropeptide γ (NPγ): A 21-amino acid N-terminally extended form of this compound, produced from the γ-PPT-A precursor. It also demonstrates activity at tachykinin receptors.

Quantitative Data

Tachykinin Receptor Binding Affinities

The binding affinities of the TAC1 gene products for the three neurokinin receptors (NK1, NK2, and NK3) are crucial for understanding their biological function. The following table summarizes the binding affinities (Ki in nM) from various studies. It is important to note that these values can vary depending on the species, tissue, and experimental conditions used.

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Substance P | ~0.1-1 | ~100-1000 | ~1000-10000 |

| This compound | ~10-100 | ~1-10 | ~100-1000 |

| Neuropeptide K | Potent agonist | High affinity | Lower affinity |

| Neuropeptide γ | Moderate affinity | High affinity | Low affinity |

Note: The affinities for Neuropeptide K and Neuropeptide γ are less extensively characterized with precise Ki values in many studies, but their general preference for the NK2 receptor is established.

Expression of TAC1 mRNA in Human Tissues

The expression levels of TAC1 mRNA vary significantly across different human tissues, reflecting the diverse roles of tachykinins. The Human Protein Atlas provides a comprehensive overview of TAC1 gene expression.

| Tissue | RNA Expression Level (nTPM) |

| Brain | High |

| Basal Ganglia | High |

| Hypothalamus | Medium |

| Amygdala | Medium |

| Spinal Cord | High |

| Gastrointestinal Tract | |

| Small Intestine | Medium |

| Colon | Medium |

| Immune Cells | |

| Spleen | Medium |

| Lymph Node | Low |

| Adrenal Gland | Medium |

| Salivary Gland | Medium |

nTPM: normalized Transcripts Per Million. Data is a qualitative summary based on information from the Human Protein Atlas.

Concentration of Tachykinin Peptides in Human Tissues

The concentration of Substance P and this compound in various human tissues and fluids provides insight into their physiological and pathological relevance.

| Tissue/Fluid | Substance P Concentration | This compound Concentration |

| Cerebrospinal Fluid (CSF) | 2.9 - 11.1 fmol/mL | Generally lower than SP |

| Plasma | Variable, reported in pg/mL to low ng/mL range | Generally lower than SP |

| Brain | ||

| Substantia Nigra | High | Present |

| Caudate Nucleus | High | Present |

| Amygdala | High | Present |

| Dorsal Root Ganglia | High | High |

Note: Concentrations can be influenced by various factors including age, disease state, and the specific analytical method used.

Signaling Pathways

Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by tachykinin peptides initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling pathway ultimately modulates a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

Experimental Protocols

Radioligand Binding Assay for Tachykinin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabelled ligands for tachykinin receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the tachykinin receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer.

-

Unlabeled competitor ligand at various concentrations (typically in a serial dilution). For determination of non-specific binding, use a high concentration of a known potent ligand. For total binding, add buffer only.

-

Radiolabeled tachykinin ligand (e.g., [³H]Substance P or ¹²⁵I-Bolton Hunter-Substance P) at a fixed concentration (typically at or below its Kd value).

-

Membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Tachykinin Peptides

This protocol describes a competitive ELISA for the quantification of tachykinin peptides in biological samples.

Methodology:

-

Plate Preparation:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the target tachykinin peptide (e.g., anti-Substance P antibody) diluted in a coating buffer.

-

Incubate overnight at 4°C.

-

Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Wash the wells again.

-

-

Assay Procedure:

-

Prepare a standard curve by serially diluting a known concentration of the tachykinin peptide standard.

-

Add the standards and samples to the appropriate wells.

-

Immediately add a fixed concentration of the same tachykinin peptide conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to all wells (except the blank).

-

Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding between the peptide in the sample/standard and the enzyme-conjugated peptide for the capture antibody.

-

-

Detection:

-

Wash the wells thoroughly to remove all unbound components.

-

Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Incubate in the dark at room temperature to allow for color development. The intensity of the color will be inversely proportional to the amount of tachykinin peptide in the sample.

-

Stop the enzyme reaction by adding a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of the tachykinin peptide in the samples by interpolating their absorbance values on the standard curve.

-

In Situ Hybridization (ISH) for TAC1 mRNA

This protocol describes the detection of TAC1 mRNA in tissue sections using a non-radioactive chromogenic in situ hybridization method.

Methodology:

-

Tissue Preparation:

-

Fix fresh tissue by immersion in 4% paraformaldehyde in phosphate-buffered saline (PBS) or by perfusion.

-

Cryoprotect the tissue by immersing it in a sucrose solution.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

Cut thin sections (e.g., 10-20 µm) using a cryostat and mount them on charged microscope slides.

-

-

Probe Synthesis and Hybridization:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TAC1 mRNA sequence. A sense probe should also be synthesized as a negative control.

-

Pre-treat the tissue sections to improve probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).

-

Apply the hybridization solution containing the DIG-labeled probe to the tissue sections.

-

Incubate overnight at an elevated temperature (e.g., 65°C) in a humidified chamber to allow the probe to hybridize to the target mRNA.

-

-

Detection:

-

Perform a series of stringent washes to remove the unbound probe.

-

Block non-specific antibody binding sites with a blocking solution.

-